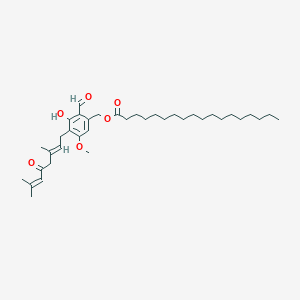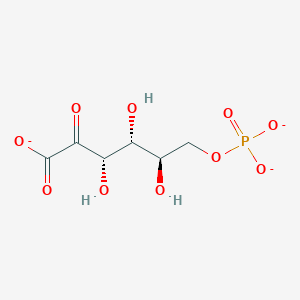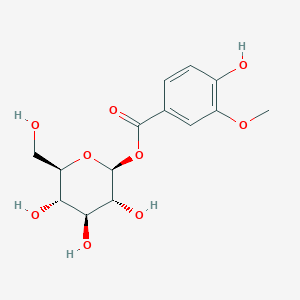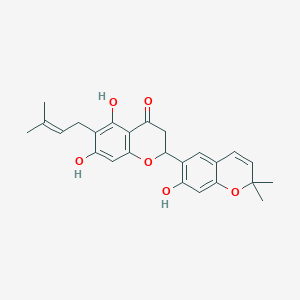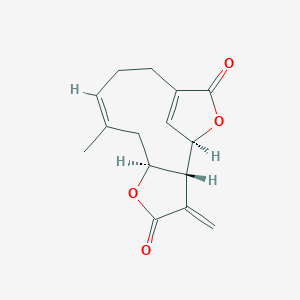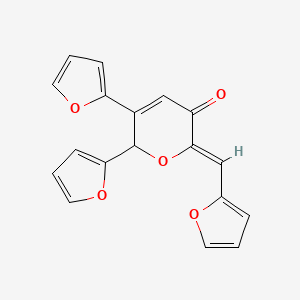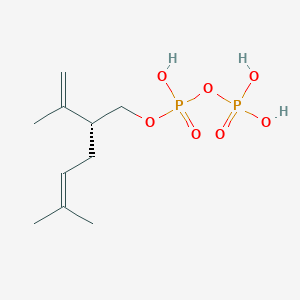
(R)-lavandulyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-lavandulyl diphosphate is a lavandulyl diphosphate. It derives from a (R)-lavandulol.
Aplicaciones Científicas De Investigación
Enzymatic Characterization and Biochemical Applications
Flavanone 8-dimethylallyltransferase in Sophora flavescens Cell Suspension Cultures The study explores the enzymatic activity and specificity of dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase, highlighting its enantiospecificity and prenylation of various flavanones. The enzyme's significant role in the formation of a lavandulyl group, as demonstrated by the formation of sophoraflavanone G when using 2'-hydroxynaringenin as a prenyl acceptor, suggests its potential application in biochemical pathways and the production of specific flavonoids (Yamamoto, Senda & Inoue, 2000).
Structure and Function of "Head-to-Middle" Prenyltransferase Lavandulyl Diphosphate Synthase
The study provides the first X-ray structure of the unique "head-to-middle" monoterpene synthase, lavandulyl diphosphate synthase (LPPS). This enzyme is crucial in the formation of lavandulyl diphosphate, a precursor to lavandulol. The insights into the structure and mechanism of LPPS offer significant implications for understanding and potentially manipulating the biosynthesis of monoterpenes like lavandulol (Liu et al., 2016).
The Biosynthetic Origin of Irregular Monoterpenes in Lavandula This research identifies and characterizes a cis-prenyl diphosphate synthase (cis-PDPS) responsible for the production of irregular monoterpenes in Lavandula. It establishes that Lavandula employs a unique biosynthetic route utilizing a cis-PDPS for the synthesis of irregular monoterpenes, including lavandulol and lavandulyl acetate, marking a departure from the common use of trans-PDPSs in other plants. This finding opens avenues for metabolic engineering to modulate the production of these compounds in plants (Demissie, Erland, Rheault & Mahmoud, 2013).
Pheromone Synthesis and Chemical Analysis
Enzymatic Transesterification of Racemic Lavandulol The paper discusses the preparation of enantiomers of lavandulol and lavandulyl senecioate using enzymatic transesterification. The high enantioselectivity and yield in producing (R)-lavandulol and (S)-lavandulol underline the potential applications of these compounds in the cosmetics industry and pheromone research, as well as the significant pest, the vine mealybug (Zada & Harel, 2004).
Identification of the Sex Pheromone of the Mealybug Dysmicoccus grassii Leonardi This research identifies the sex pheromone of the mealybug Dysmicoccus grassii, a significant pest in Canary Islands banana cultivars. The study establishes (-)-(R)-lavandulyl propionate and acetate as principal components of the pheromone, offering insights into their structural elucidation and the relative attraction of mealybug males to these synthetic standards. This knowledge is crucial for pest control strategies and further understanding the chemical ecology of this pest (de Alfonso et al., 2012).
Propiedades
Fórmula molecular |
C10H20O7P2 |
|---|---|
Peso molecular |
314.21 g/mol |
Nombre IUPAC |
[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/t10-/m0/s1 |
Clave InChI |
LHLLBECTIHFNGQ-JTQLQIEISA-N |
SMILES isomérico |
CC(=CC[C@@H](COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
SMILES canónico |
CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1256026.png)



